(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride
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Overview
Description
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, and a hydroxyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-1-phenyl-2-propanone and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired chiral center.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride: A stereoisomer with different chiral centers.
1-Phenyl-2-(pyrrolidin-1-yl)ethanol: A structurally similar compound with a different carbon chain length.
1-Phenyl-2-(pyrrolidin-1-yl)propan-1-one: A ketone derivative of the compound.
Uniqueness
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high stereoselectivity and specificity.
Properties
CAS No. |
1161851-74-6 |
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Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H |
InChI Key |
PMKBLGNPWCWAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl |
Origin of Product |
United States |
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